molecular formula C28H36N4O2S3 B4148079 N-(ADAMANTAN-1-YL)-2-{[5-({[(ADAMANTAN-1-YL)CARBAMOYL]METHYL}SULFANYL)-4-CYANO-1,2-THIAZOL-3-YL]SULFANYL}ACETAMIDE

N-(ADAMANTAN-1-YL)-2-{[5-({[(ADAMANTAN-1-YL)CARBAMOYL]METHYL}SULFANYL)-4-CYANO-1,2-THIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B4148079
M. Wt: 556.8 g/mol
InChI Key: LRHGUHPMUPHQCL-UHFFFAOYSA-N
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Description

2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-1-adamantylacetamide) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyano group, an isothiazole ring, and adamantylacetamide moieties, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-1-adamantylacetamide) typically involves multiple steps, starting with the preparation of the isothiazole ring. The cyano group is introduced through a nucleophilic substitution reaction, followed by the formation of the thioether linkage. The adamantylacetamide moieties are then attached through amide bond formation. Common reagents used in these reactions include cyanoacetic acid, thionyl chloride, and adamantylamine, under conditions such as reflux or room temperature stirring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-1-adamantylacetamide) can undergo various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The isothiazole ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-1-adamantylacetamide) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-1-adamantylacetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and isothiazole ring can form hydrogen bonds or coordinate with metal ions, while the adamantylacetamide moieties provide steric bulk and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-2-naphthylacetamide)
  • **2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-(2-fluorophenyl)acetamide)

Uniqueness

Compared to similar compounds, 2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-1-adamantylacetamide) is unique due to the presence of adamantyl groups, which enhance its stability and lipophilicity. This makes it more suitable for applications requiring robust and hydrophobic molecules.

Properties

IUPAC Name

N-(1-adamantyl)-2-[[3-[2-(1-adamantylamino)-2-oxoethyl]sulfanyl-4-cyano-1,2-thiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O2S3/c29-13-22-25(35-14-23(33)30-27-7-16-1-17(8-27)3-18(2-16)9-27)32-37-26(22)36-15-24(34)31-28-10-19-4-20(11-28)6-21(5-19)12-28/h16-21H,1-12,14-15H2,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHGUHPMUPHQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=C(C(=NS4)SCC(=O)NC56CC7CC(C5)CC(C7)C6)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(ADAMANTAN-1-YL)-2-{[5-({[(ADAMANTAN-1-YL)CARBAMOYL]METHYL}SULFANYL)-4-CYANO-1,2-THIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(ADAMANTAN-1-YL)-2-{[5-({[(ADAMANTAN-1-YL)CARBAMOYL]METHYL}SULFANYL)-4-CYANO-1,2-THIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(ADAMANTAN-1-YL)-2-{[5-({[(ADAMANTAN-1-YL)CARBAMOYL]METHYL}SULFANYL)-4-CYANO-1,2-THIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(ADAMANTAN-1-YL)-2-{[5-({[(ADAMANTAN-1-YL)CARBAMOYL]METHYL}SULFANYL)-4-CYANO-1,2-THIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(ADAMANTAN-1-YL)-2-{[5-({[(ADAMANTAN-1-YL)CARBAMOYL]METHYL}SULFANYL)-4-CYANO-1,2-THIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(ADAMANTAN-1-YL)-2-{[5-({[(ADAMANTAN-1-YL)CARBAMOYL]METHYL}SULFANYL)-4-CYANO-1,2-THIAZOL-3-YL]SULFANYL}ACETAMIDE

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